molecular formula C20H17ClN2O2S B4186906 N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide

Cat. No. B4186906
M. Wt: 384.9 g/mol
InChI Key: NCPOQVGYRIUEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT-018, is a synthetic compound that belongs to the class of designer drugs known as cathinones. It was first synthesized in 2011 and has gained popularity in the research community due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is not fully understood, but it is believed to act as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it inhibits the reuptake of serotonin and norepinephrine, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is thought to be responsible for the analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide.
Biochemical and Physiological Effects:
N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, leading to an increase in mood and a reduction in pain and inflammation. Additionally, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the inflammatory response. This reduction in cytokine levels is thought to be responsible for the anti-inflammatory effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is its potent analgesic and anti-inflammatory effects, which make it a promising candidate for the treatment of pain and inflammation. Additionally, its anxiolytic and antidepressant-like effects make it a potential treatment for anxiety and depression. However, the limitations of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide include its potential for abuse and dependence, as well as its unknown long-term effects on the brain and body.

Future Directions

There are several future directions for research on N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more selective SNRIs that target specific neurotransmitter transporters. Additionally, further studies are needed to determine the long-term effects of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide on the brain and body. Finally, the potential for abuse and dependence of N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide should be further investigated to determine its safety for human use.
In conclusion, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide is a synthetic compound that has gained popularity in the research community due to its potential therapeutic properties. It exhibits potent analgesic, anti-inflammatory, anxiolytic, and antidepressant-like effects, making it a promising candidate for the treatment of pain, inflammation, anxiety, and depression. However, further research is needed to determine its safety and efficacy for human use.

Scientific Research Applications

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the treatment of pain and inflammation. Additionally, N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}-2-thiophenecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

N-[2-chloro-4-(3-phenylpropanoylamino)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2S/c21-16-13-15(22-19(24)11-8-14-5-2-1-3-6-14)9-10-17(16)23-20(25)18-7-4-12-26-18/h1-7,9-10,12-13H,8,11H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPOQVGYRIUEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-chloro-4-[(3-phenylpropanoyl)amino]phenyl}thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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